TOPKi-NBD
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Overview
Description
TOPKi-NBD is a novel highly specific fluorescent TOPK inhibitor.
Scientific Research Applications
Tumor Imaging
TOPKi-NBD, a fluorescently labeled TOPK inhibitor, has shown potential in tumor imaging. A study demonstrated that TOPKi-NBD, created by conjugating the fluorescent molecule NBD to the TOPK inhibitor OTS514, exhibits specific tumor uptake after systemic administration and is detectable inside cancer cells. This innovation represents a step towards the development of TOPK-specific fluorescent inhibitors for in vivo imaging and tumor delineation, highlighting the potential of TOPKi-NBD in cancer-specific imaging across various tumors (Pirovano, Roberts, & Reiner, 2019).
Radiobiological Experiments
While not directly related to TOPKi-NBD, the TOPAS-nBio extension to the TOPAS simulation toolkit represents significant advancements in radiobiological experiments at the cellular and sub-cellular scale. It extends Geant4-DNA and includes detailed simulations of patient-scale properties, providing a comprehensive framework for modeling radiobiological effects and understanding the biological response to radiation. This research is crucial for advancing our understanding of radiobiological effects in the context of cancer treatment and other applications (Schuemann et al., 2018).
Annotation of Structural Genomics
TOPSAN, The Open Protein Structure Annotation Network, is a platform combining wiki model openness with scientific communication quality control. It facilitates research collaborations and scientific dialogue on structural genomics. This tool is pivotal in enhancing the impact of structures determined by structural genomics centers, making them more accessible and integrative with other relevant research (Weekes et al., 2010).
Mass Spectrometry Research
In the context of mass spectrometry, the TOP Down method has seen growth and development, providing an alternative to the Bottom Up approach. This method involves the analysis of intact proteins and offers new avenues for proteomic studies. While it's not directly related to TOPKi-NBD, this advancement in mass spectrometry could potentially enhance the analysis of protein interactions and modifications in various research areas, including cancer research (Garcia, 2010).
properties
Product Name |
TOPKi-NBD |
---|---|
Molecular Formula |
C27H21N5O5S |
Molecular Weight |
527.555 |
IUPAC Name |
(R)-8-Hydroxy-6-methyl-9-(4-(1-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propan-2-yl)phenyl)thieno[2,3-c]quinolin-4(5H)-one |
InChI |
InChI=1S/C27H21N5O5S/c1-13-11-20(33)21(22-17-9-10-38-26(17)27(34)29-23(13)22)16-5-3-15(4-6-16)14(2)12-28-18-7-8-19(32(35)36)25-24(18)30-37-31-25/h3-11,14,28,33H,12H2,1-2H3,(H,29,34)/t14-/m0/s1 |
InChI Key |
XJDHLLYAVMWUKT-AWEZNQCLSA-N |
SMILES |
O=C1NC2=C(C(C3=CC=C([C@@H](C)CNC4=CC=C([N+]([O-])=O)C5=NON=C54)C=C3)=C(O)C=C2C)C6=C1SC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TOPKi-NBD |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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